molecular formula C14H18F3N3O2S2 B3005100 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034375-01-2

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B3005100
CAS No.: 2034375-01-2
M. Wt: 381.43
InChI Key: LTEWKQFXLKHPOC-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O2S2 and its molecular weight is 381.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of novel sulfonamide derivatives have been synthesized and characterized, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising activities in various bioassays, highlighting the versatile applications of sulfonamide derivatives in medicinal chemistry. For example, Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Properties

Research has also focused on the development of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating new antibacterial agents. M. E. Azab et al. (2013) reported the synthesis of new compounds that demonstrated high antibacterial activities, showcasing the potential of sulfonamide derivatives in combating microbial infections (Azab et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been studied for their inhibitory activity against carbonic anhydrase isoenzymes, which is significant for the treatment of various diseases. For instance, N. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II, showing effective inhibitory activity (Büyükkıdan et al., 2017).

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives. Dilan Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their bioactivities as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, highlighting their potential as novel candidates for cancer therapy with minimal side effects (Ozgun et al., 2019).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S2/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWKQFXLKHPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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